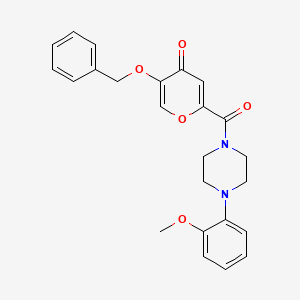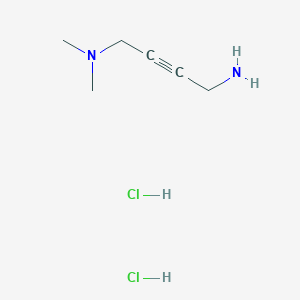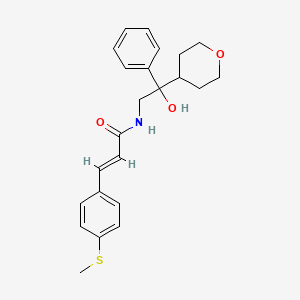![molecular formula C13H14N2O4 B2360495 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 885949-88-2](/img/structure/B2360495.png)
3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid is a complex organic compound characterized by the presence of a pyrazole ring attached to a benzenecarboxylic acid group. This compound is notable for its diverse applications in various scientific fields, ranging from chemistry to biology and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: : This involves the reaction of 3-methyl-2,5-dihydro-1H-pyrazol-5-one with appropriate reagents to introduce the 2-hydroxyethyl group.
Coupling to Benzene Ring: : The synthesized pyrazole derivative is then coupled with a benzenecarboxylic acid derivative through a substitution reaction to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Continuous Flow Chemistry: : Utilizing continuous reactors to streamline the synthesis process.
Optimization of Catalysts: : Employing catalysts to improve the efficiency and yield of the reactions.
化学反応の分析
Types of Reactions
3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid can undergo various types of chemical reactions including:
Oxidation: : Introduction of additional oxygen atoms.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Typical conditions involve controlled temperature, pressure, and pH to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used, potentially leading to derivatives with different functional groups.
科学的研究の応用
3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid has wide-ranging scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interaction with various biological molecules and pathways.
Medicine: : Investigated for potential therapeutic uses due to its unique chemical structure.
Industry: : Utilized in the development of new materials and industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological effects. The exact pathways and targets would require more detailed biological studies.
類似化合物との比較
When compared to similar compounds, such as 4-(2-hydroxyethyl)pyrazole derivatives or benzenecarboxylic acid analogs, 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid stands out due to its unique structural features and resultant chemical properties.
List of Similar Compounds
4-(2-hydroxyethyl)pyrazole
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole
Benzenecarboxylic acid derivatives
This comprehensive overview covers the main aspects of this compound. Dive deep into any section that piques your curiosity!
特性
IUPAC Name |
3-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-11(5-6-16)12(17)15(14-8)10-4-2-3-9(7-10)13(18)19/h2-4,7,14,16H,5-6H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZSMZTAKEYEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)



![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)


![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)


![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)

